Cas no 660853-62-3 (1-(Cyclopropylmethyl)-1H-pyrazol-5-amine)

1-(Cyclopropylmethyl)-1H-pyrazol-5-amine is a pyrazole derivative characterized by a cyclopropylmethyl substitution at the nitrogen position of the pyrazole ring. This compound serves as a versatile intermediate in organic synthesis and pharmaceutical research, particularly in the development of heterocyclic compounds with potential biological activity. Its structural features, including the cyclopropyl group, may enhance metabolic stability and binding affinity in drug design. The amine functionality at the 5-position allows for further derivatization, making it valuable for constructing more complex molecular frameworks. Suitable for controlled reactions, it is typically handled under inert conditions due to its sensitivity. This compound is of interest in medicinal chemistry for exploring novel pharmacophores.
1-(Cyclopropylmethyl)-1H-pyrazol-5-amine structure
660853-62-3 structure
Product Name:1-(Cyclopropylmethyl)-1H-pyrazol-5-amine
CAS No:660853-62-3
MF:C7H11N3
MW:137.182340860367
MDL:MFCD08457366
CID:1085145
PubChem ID:28063962
Update Time:2025-06-08

1-(Cyclopropylmethyl)-1H-pyrazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(Cyclopropylmethyl)-1H-pyrazol-5-amine
    • 1-(cyclopropylmethyl)-1H-pyrazol-5-amine(SALTDATA: FREE)
    • 2-(cyclopropylmethyl)pyrazol-3-amine
    • 2-CYCLOPROPYLMETHYL-2H-PYRAZOL-3-YLAMINE
    • AG-G-48962
    • Ambcb4014317
    • CTK5C3485
    • MolPort-004-961-636
    • SureCN1491074
    • MFCD08457366
    • DB-336861
    • DB-338352
    • 1314934-01-4
    • KS-6964
    • G37750
    • AKOS009845830
    • F8888-0777
    • 1-(Cyclopropylmethyl)-1H-pyrazol-5-amine, AldrichCPR
    • SCHEMBL1491074
    • Z445154762
    • 660853-62-3
    • DTXSID50650877
    • EN300-109450
    • MDL: MFCD08457366
    • Inchi: 1S/C7H11N3/c8-7-3-4-9-10(7)5-6-1-2-6/h3-4,6H,1-2,5,8H2
    • InChI Key: RALWBLCSFKZYNM-UHFFFAOYSA-N
    • SMILES: N1(C(=CC=N1)N)CC1CC1

Computed Properties

  • Exact Mass: 137.09500
  • Monoisotopic Mass: 137.095297364g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 122
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 43.8Ų

Experimental Properties

  • PSA: 43.84000
  • LogP: 1.45650

1-(Cyclopropylmethyl)-1H-pyrazol-5-amine Security Information

1-(Cyclopropylmethyl)-1H-pyrazol-5-amine Customs Data

  • HS CODE:2933199090
  • Customs Data:

    China Customs Code:

    2933199090

    Overview:

    2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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1-(Cyclopropylmethyl)-1H-pyrazol-5-amine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:660853-62-3)1-(Cyclopropylmethyl)-1H-pyrazol-5-amine
Order Number:A1089343
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:58
Price ($):1310.0
Email:sales@amadischem.com

Additional information on 1-(Cyclopropylmethyl)-1H-pyrazol-5-amine

Introduction to 1-(Cyclopropylmethyl)-1H-pyrazol-5-amine (CAS No. 660853-62-3)

1-(Cyclopropylmethyl)-1H-pyrazol-5-amine is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural framework and potential biological activities. This heterocyclic amine, belonging to the pyrazole class, has garnered attention due to its structural versatility and its role as a key intermediate in the synthesis of various pharmacologically relevant molecules. The compound’s molecular formula and chemical properties make it a valuable candidate for further exploration in drug discovery and medicinal chemistry.

The chemical structure of 1-(Cyclopropylmethyl)-1H-pyrazol-5-amine consists of a pyrazole ring substituted with a cyclopropylmethyl group at the 1-position and an amine group at the 5-position. This arrangement contributes to its distinct electronic and steric properties, which are crucial for its interactions with biological targets. The presence of the cyclopropylmethyl group introduces a rigid, three-membered ring that can influence the compound’s binding affinity and selectivity when interacting with proteins or enzymes.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 1-(Cyclopropylmethyl)-1H-pyrazol-5-amine with various biological targets. These studies suggest that the compound may exhibit inhibitory activity against several enzymes involved in inflammatory pathways, making it a promising candidate for the development of novel anti-inflammatory agents. The pyrazole core is well-documented for its role in medicinal chemistry, particularly in the design of kinase inhibitors and other small-molecule drugs.

In vitro studies have begun to uncover the potential pharmacological effects of 1-(Cyclopropylmethyl)-1H-pyrazol-5-amine. Initial experiments indicate that the compound can modulate the activity of certain enzymes, including those implicated in cancer cell proliferation and survival. The amine group at the 5-position of the pyrazole ring is particularly noteworthy, as it provides a site for hydrogen bonding interactions with biological targets, enhancing binding affinity. Additionally, the cyclopropylmethyl group may contribute to steric hindrance, which can be critical for achieving high selectivity.

The synthesis of 1-(Cyclopropylmethyl)-1H-pyrazol-5-amine has been optimized to ensure high yield and purity, making it accessible for further functionalization and derivatization. Modern synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to construct the pyrazole core efficiently. These methods not only improve scalability but also allow for the introduction of diverse substituents at strategic positions within the molecule.

One of the most exciting aspects of 1-(Cyclopropylmethyl)-1H-pyrazol-5-amine is its potential as a scaffold for drug discovery. By modifying specific functional groups or introducing new substituents, researchers can generate libraries of derivatives with tailored biological activities. This approach has been successfully applied in other areas of medicinal chemistry, where structural modifications have led to the identification of lead compounds with improved pharmacokinetic profiles.

The compound’s solubility and stability are also important factors to consider in its development as a pharmaceutical agent. Preliminary data suggest that 1-(Cyclopropylmethyl)-1H-pyrazol-5-amine exhibits good solubility in common organic solvents, which facilitates its use in synthetic protocols and formulation development. Furthermore, its stability under various storage conditions makes it suitable for long-term research applications.

As research continues to progress, 1-(Cyclopropylmethyl)-1H-pyrazol-5-amine is expected to play a pivotal role in the development of novel therapeutic agents. Its unique structural features and promising biological activities make it an attractive candidate for further investigation. Collaborative efforts between academic researchers and industry scientists will likely accelerate its translation from a laboratory compound to a clinical candidate.

The future prospects of 1-(Cyclopropylmethyl)-1H-pyrazol-5-amine are bright, with ongoing studies focusing on elucidating its mechanism of action and optimizing its pharmacological properties. Advanced techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are being employed to gain deeper insights into how this compound interacts with biological targets at the molecular level. These structural insights will guide future modifications aimed at enhancing efficacy and reducing potential side effects.

In conclusion, 1-(Cyclopropylmethyl)-1H-pyrazol-5-amine represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features, combined with promising preclinical data, position it as a valuable asset in the quest for novel therapeutic interventions. As our understanding of its biology expands, so too will its applications in drug discovery and development.

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Amadis Chemical Company Limited
(CAS:660853-62-3)1-(Cyclopropylmethyl)-1H-pyrazol-5-amine
A1089343
Purity:99%
Quantity:10g
Price ($):1310.0
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